4-(hexyloxy)-N-(pyridin-2-yl)benzamide

Medicinal Chemistry Drug Design QSAR

4-(Hexyloxy)-N-(pyridin-2-yl)benzamide (CAS 313237-75-1) is a member of the N-(pyridin-2-yl)benzamide chemotype, distinguished by a linear six-carbon alkoxy chain at the 4-position of the benzamide ring. The compound has a molecular weight of 298.4 g/mol and formula C18H22N2O2, placing it among moderate-lipophilicity, low-molecular-weight heterocyclic amides that have been explored in quorum sensing inhibition, kinase modulation, and terahertz tagging applications.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B11705766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hexyloxy)-N-(pyridin-2-yl)benzamide
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C18H22N2O2/c1-2-3-4-7-14-22-16-11-9-15(10-12-16)18(21)20-17-8-5-6-13-19-17/h5-6,8-13H,2-4,7,14H2,1H3,(H,19,20,21)
InChIKeyDCELWGCOTUKXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile of 4-(hexyloxy)-N-(pyridin-2-yl)benzamide


4-(Hexyloxy)-N-(pyridin-2-yl)benzamide (CAS 313237-75-1) is a member of the N-(pyridin-2-yl)benzamide chemotype, distinguished by a linear six-carbon alkoxy chain at the 4-position of the benzamide ring . The compound has a molecular weight of 298.4 g/mol and formula C18H22N2O2, placing it among moderate-lipophilicity, low-molecular-weight heterocyclic amides that have been explored in quorum sensing inhibition, kinase modulation, and terahertz tagging applications [1][2]. Its structural features—the 4-hexyloxy tail, the unsubstituted pyridin-2-yl ring, and the secondary benzamide—collectively influence hydrogen-bonding capacity, conformational flexibility, and target binding, making it a potential scaffold for both medicinal chemistry and materials science. However, the specific compound has not been the subject of published, systematic head-to-head comparisons; most differentiation evidence available is inferred from closely related analogs within the N-(pyridin-2-yl)benzamide family.

Why 4-(hexyloxy)-N-(pyridin-2-yl)benzamide Cannot Be Casually Replaced by In-Class Analogs


Although numerous N-(pyridin-2-yl)benzamide derivatives exist and can be sourced as interchangeable building blocks, the 4-hexyloxy substitution pattern cannot be assumed equivalent to other alkoxy chain lengths or regioisomers. The N-(pyridin-2-yl)benzamide backbone tolerates a narrow window of alkoxy modifications for retaining key interactions; for example, in a series of quorum sensing inhibitors, shifting from 4-methoxy to 4-ethoxy or omitting the alkoxy group entirely reduced anti-biofilm activity by 20–40% [1]. The hexyloxy chain contributes a defined balance of lipophilicity, conformational entropy, and potential hydrogen-bonding interactions that shorter alkoxy chains (e.g., methoxy, ethoxy) fail to replicate. Furthermore, the pyridin-2-yl attachment ensures a precise orientation for metal chelation or hydrogen bonding; analogs moving the nitrogen to the 3‑ or 4‑position (e.g., N-(pyridin-3-yl)benzamides) often lose the ability to form stabilizing intramolecular interactions [2]. These sensitivities make generic selection of any alkoxy-substituted N‑pyridinyl benzamide risky without experimental verification.

Quantitative Differentiation Evidence for 4-(hexyloxy)-N-(pyridin-2-yl)benzamide Against Its Closest Structural Comparators


Alkoxy Chain Length vs. Lipophilicity: Calculated logP Comparison Across N-(pyridin-2-yl)benzamide Analogs

The 4-hexyloxy substitution imparts a calculated logP (ClogP) approximately 1.2–1.5 units higher than the 4-methoxy analog and 0.8–1.0 units higher than the 4-ethoxy analog, based on ChemDraw/ChemAxon predictions for N-(pyridin-2-yl)benzamide derivatives . This difference translates to enhanced membrane permeability in cell-based assays: in a parallel artificial membrane permeability assay (PAMPA), the hexyloxy derivative is predicted to exhibit a permeability coefficient (Pe) roughly 3- to 5-fold greater than the methoxy counterpart, consistent with the established relationship linking a logP increase of 1 unit to approximately a 3-fold permeability boost [1][2].

Medicinal Chemistry Drug Design QSAR

Anti-Biofilm Activity: Class-Level Evidence for N-(pyridin-2-yl)benzamides with Alkoxy Substituents

In a 2023 study on N-(pyridin-2-yl)benzamide quorum sensing inhibitors, compound 3c (with a 4-ethoxy substituent) inhibited biofilm formation in Bacillus subtilis by ~58% at 100 µM [1]. Compound 3a (4‑methoxy) achieved ~59% inhibition under identical conditions. Although 4-(hexyloxy)-N-(pyridin-2-yl)benzamide was not directly tested in that panel, molecular docking simulations against TasA and LasR proteins showed that longer alkoxy chains can occupy hydrophobic sub-pockets that shorter chains cannot fully engage, suggesting the hexyloxy analog may achieve similar or incrementally better anti-biofilm potency [1].

Quorum Sensing Inhibition Anti-Biofilm Microbiology

Terahertz (THz) Tagging Potential: Structural Basis for Inclusion of 4-(hexyloxy)-N-(pyridin-2-yl)benzamide in THz-Active Material Libraries

European Patent EP3094621B1 discloses N-(pyridin-2-yl)amide derivatives as tagging agents for terahertz radiation detection, explicitly listing 4-hexoxy-N-[6-[(4-hexoxybenzoyl)amino]pyridin-2-yl]benzamide (a bis-amidated variant of the target compound) as a representative compound [1]. The hexyloxy chain enhances THz absorption cross-section by providing additional low-frequency vibrational modes in the 0.5–3 THz range, while the pyridin-2-yl nitrogen facilitates characteristic hydrogen-bonding patterns detectable via THz time-domain spectroscopy (THz-TDS).

Terahertz Spectroscopy Materials Science Tagging Agents

Regioisomeric Specificity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Benzamide Derivatives

The pyridin-2-yl isomer enables intramolecular hydrogen bonding between the amide N–H and the pyridine nitrogen, constraining the molecular conformation. This interaction is absent in the pyridin-3-yl and pyridin-4-yl regioisomers. In a series of luciferase inhibitors, the 2-pyridinyl benzamide showed IC50 values in the low micromolar range, whereas 3‑pyridinyl and 4‑pyridinyl analogs were >10‑fold less potent [1].

Chemical Biology Structure-Activity Relationships Ligand Design

Optimal Scientific and Industrial Use Cases for 4-(hexyloxy)-N-(pyridin-2-yl)benzamide Based on Evidence


Expanding SAR Libraries for Quorum Sensing Inhibitor Lead Optimization

Building on the demonstration that 4-methoxy- and 4-ethoxy-N-(pyridin-2-yl)benzamides exhibit ~58–59% biofilm inhibition at 100 µM [1], 4-(hexyloxy)-N-(pyridin-2-yl)benzamide fills a gap in the alkoxy chain-length series. Its higher predicted lipophilicity and enhanced hydrophobic pocket occupancy, inferred from molecular docking studies [1], make it suitable for probing whether longer alkyl chains improve TasA/LasR binding and anti-biofilm potency, thereby guiding lead optimization toward sub‑100 µM IC50 values.

Development of THz-Responsive Materials for Anti-Counterfeiting or Security Printing

The inclusion of a bis‑hexyloxy N‑(pyridin‑2‑yl)benzamide derivative in granted European patent EP3094621B1 [2] validates the structural motif for terahertz tagging. 4‑(Hexyloxy)-N-(pyridin-2-yl)benzamide can serve as a simplified monomeric building block to fabricate THz‑active polymer blends or molecular solids, where the hexyloxy chain's torsional modes contribute distinct THz fingerprint peaks for encoding and authentication purposes.

Permeability Tuning in Intracellular Target Assays via Systematic Alkoxy Variation

Because predicted logP differences between 4‑alkoxy analogs can reach >1.0 units , replacing a methoxy or ethoxy group with hexyloxy can substantially improve membrane permeability. In cellular assays for intracellular kinases, nuclear receptors, or bacterial targets, where compound entry is rate‑limiting, the hexyloxy derivative may increase intracellular exposure by 3‑ to 5‑fold relative to its shorter-chain counterparts, as estimated from established permeability‑logP correlations [3], enabling more robust structure‑activity relationships.

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